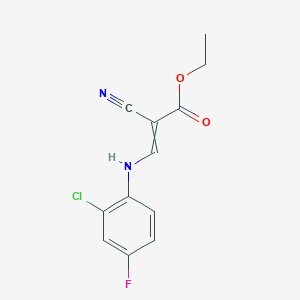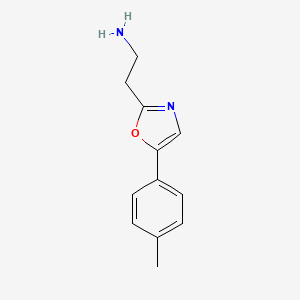![molecular formula C35H50N2O4S B11819451 N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine](/img/structure/B11819451.png)
N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine is a synthetic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is primarily used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group is a common protecting group for the amino function in amino acid synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine typically involves the protection of the amino group of L-Lysine with the Fmoc group. The process begins with the reaction of L-Lysine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The resulting Fmoc-protected L-Lysine is then reacted with 1-thioxotetradecyl chloride to introduce the thioxotetradecyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine undergoes several types of chemical reactions, including:
Oxidation: The thioxotetradecyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Fmoc protecting group, typically using piperidine in dimethylformamide.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.
Substitution: Various alkyl halides or acyl chlorides can be used to introduce different substituents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deprotected amino acids.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine has several scientific research applications:
Chemistry: Used in the synthesis of peptides and proteins. The Fmoc group provides a stable protecting group that can be easily removed.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.
Industry: Utilized in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine involves the protection of the amino group of L-Lysine, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of the amino group. The thioxotetradecyl group can interact with various molecular targets, potentially affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5,N5-dimethyl-L-glutamine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine
Uniqueness
N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine is unique due to the presence of the thioxotetradecyl group, which imparts distinct chemical and biological properties. This group can undergo oxidation and reduction reactions, providing additional functionalization options. The compound’s stability and ease of deprotection make it a valuable tool in peptide synthesis.
Properties
Molecular Formula |
C35H50N2O4S |
|---|---|
Molecular Weight |
594.8 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tetradecanethioylamino)hexanoic acid |
InChI |
InChI=1S/C35H50N2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-24-33(42)36-25-18-17-23-32(34(38)39)37-35(40)41-26-31-29-21-15-13-19-27(29)28-20-14-16-22-30(28)31/h13-16,19-22,31-32H,2-12,17-18,23-26H2,1H3,(H,36,42)(H,37,40)(H,38,39)/t32-/m0/s1 |
InChI Key |
WIPKKVMSENDABU-YTTGMZPUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=S)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CCCCCCCCCCCCCC(=S)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-tert-Butyl 2-amino-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11819379.png)
![1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine Trihydrochloride](/img/structure/B11819383.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B11819386.png)


![ethyl 2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate](/img/structure/B11819399.png)




![6-Bromo-2-[2-[4-(dimethylamino)phenyl]ethenyl]quinoline-4-carboxylic acid](/img/structure/B11819441.png)

![N-[2-(4-chlorophenyl)ethyl]aniline;hydrochloride](/img/structure/B11819449.png)
